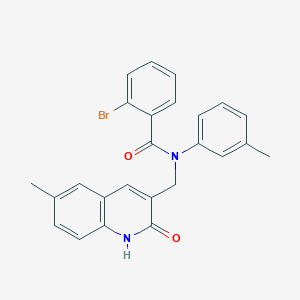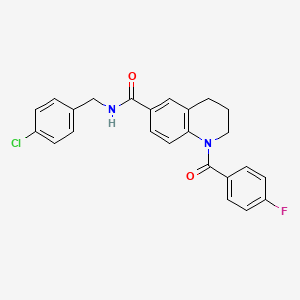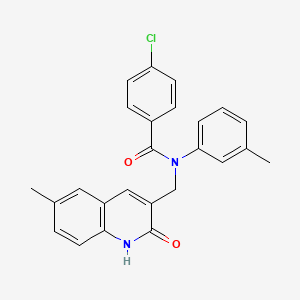![molecular formula C23H19ClFN5O B7702749 1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B7702749.png)
1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C23H19ClFN5O and its molecular weight is 435.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the preparation of the 4-chlorophenyl-1,2,4-oxadiazole intermediate. This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate activating agent.
Concurrently, the pyridinyl and fluorophenyl-substituted piperazine is synthesized through a series of nucleophilic substitutions and cyclizations.
These intermediates are then coupled, often using cross-coupling reactions like the Suzuki or Stille reactions, under conditions that ensure the preservation of the sensitive functional groups.
Industrial Production Methods:
On an industrial scale, optimization of these routes focuses on yield and purity. Continuous flow chemistry techniques can be employed to scale up the synthesis, allowing for precise control over reaction conditions and minimization of impurities.
化学反应分析
Types of Reactions:
The compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The piperazine ring is particularly reactive towards nucleophilic substitution.
Common Reagents and Conditions:
Oxidative conditions might use reagents like m-chloroperoxybenzoic acid (mCPBA), while reductions could involve hydrogenation catalysts such as palladium on carbon.
Substitution reactions often employ bases such as sodium hydride or potassium tert-butoxide.
Major Products:
Depending on the reaction, products can vary. Oxidation might yield oxadiazole N-oxides, while nucleophilic substitution could result in modified piperazines or pyridines.
4. Scientific Research Applications: This compound finds applications across several fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its structural motifs are often explored in drug design, particularly for neurological or psychiatric medications due to the presence of the piperazine ring.
Medicine: Potential as a therapeutic agent, especially in targeting receptors linked with the central nervous system.
Industry: Utilized in the development of advanced materials, leveraging the stability and reactivity of the oxadiazole and aromatic substituents.
5. Mechanism of Action: The compound's mechanism of action varies with its application:
Biological Mechanism: When used in drug design, it likely interacts with neurotransmitter receptors or enzymes, modulating their activity through either agonistic or antagonistic effects.
Pathways: Typically involves binding to specific active sites on proteins or receptors, altering their conformation and affecting signal transduction pathways.
6. Comparison with Similar Compounds: Comparing 1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-fluorophenyl)piperazine to similar compounds highlights its uniqueness:
相似化合物的比较
Other piperazine derivatives such as fluphenazine or buspirone.
Oxadiazole derivatives like furazolidone.
Uniqueness:
The combination of oxadiazole with piperazine and aromatic substitutions enhances its potential for a broad spectrum of biological activity and chemical reactivity.
There you have it. Intricate compound, multifaceted applications. What drew you to this one?
属性
IUPAC Name |
3-(4-chlorophenyl)-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN5O/c24-17-9-7-16(8-10-17)21-27-23(31-28-21)18-4-3-11-26-22(18)30-14-12-29(13-15-30)20-6-2-1-5-19(20)25/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQJUACZROPUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-diethyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7702672.png)
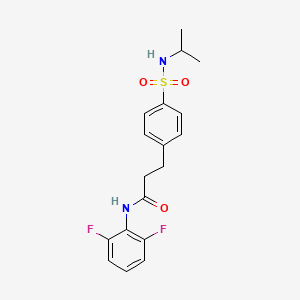
![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)butanamide](/img/structure/B7702709.png)
![3-(2,5-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702724.png)
![N-(3-Methylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide](/img/structure/B7702727.png)
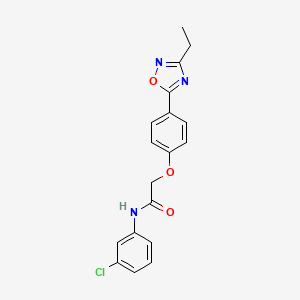
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)
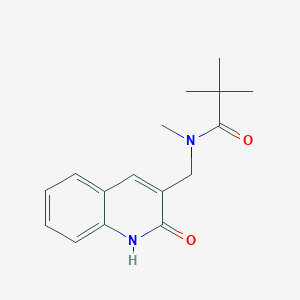
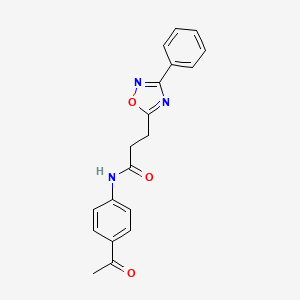
![3-(4-fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702756.png)
